molecular formula C13H14N2O3 B11023576 2-nitro-N,N-di(prop-2-en-1-yl)benzamide

2-nitro-N,N-di(prop-2-en-1-yl)benzamide

Cat. No.: B11023576
M. Wt: 246.26 g/mol
InChI Key: IJPNWFGGFIKUAT-UHFFFAOYSA-N
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Description

2-Nitro-N,N-di(prop-2-en-1-yl)benzamide is a benzamide derivative featuring a nitro (-NO₂) substituent at the 2-position of the benzene ring and two allyl (prop-2-en-1-yl) groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of 265.26 g/mol. The allyl groups confer reactivity toward electrophilic addition and radical polymerization, while the nitro group enhances electron-withdrawing properties, influencing both chemical reactivity and biological activity .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-nitro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H14N2O3/c1-3-9-14(10-4-2)13(16)11-7-5-6-8-12(11)15(17)18/h3-8H,1-2,9-10H2

InChI Key

IJPNWFGGFIKUAT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N,N-diallylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of N,N-diallyl-2-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Formation of N,N-diallyl-2-aminobenzamide.

    Reduction: Formation of N,N-diallyl-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diallyl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Electronic and Steric Properties

The table below compares key structural features and properties of 2-nitro-N,N-di(prop-2-en-1-yl)benzamide with analogous compounds:

Compound Name Substituent(s) on Benzene N-Substituents Key Properties/Applications References
This compound 2-NO₂ Two allyl groups Potential electrophile for polymerization; bioactivity under study
2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide 2-NO₂, 4-NO₂ Two allyl groups Enhanced electron-withdrawing effects; possible explosives precursor
3-Fluoro-N,N-bis(prop-2-en-1-yl)benzamide 3-F Two allyl groups Fluorine’s electronegativity alters reactivity; potential medicinal chemistry applications
4-Methoxy-N,N-diisopropylbenzamide 4-OCH₃ Two isopropyl groups Electron-donating methoxy group; glucokinase activation
2-Phenyl-N,N-di(propan-2-yl)benzamide 2-Ph Two isopropyl groups Steric hindrance from isopropyl groups; lower reactivity

Key Observations :

  • Nitro vs. Methoxy/Fluoro Groups : The nitro group’s electron-withdrawing nature (meta-directing) contrasts with methoxy’s electron-donating (para-directing) and fluorine’s inductive effects. This impacts reactivity in electrophilic substitution and binding in biological systems .
  • Allyl vs. Isopropyl Substituents : Allyl groups (sp²-hybridized) enhance conjugation and participate in cycloaddition reactions, whereas bulky isopropyl groups limit steric accessibility in enzyme binding .
Enzyme Inhibition
  • PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show >70% inhibition, attributed to hydrophobic interactions . The nitro group in 2-nitro-N,N-di(allyl)benzamide may reduce activity compared to acylated analogs due to polarity .
  • Glucokinase Activation : Sulfamoyl benzamides (e.g., compound 6) form hydrogen bonds with Arg63 via amide carbonyls. Nitro-substituted benzamides may lack this interaction, reducing efficacy .
Receptor Modulation
  • mGlu5 Allosteric Ligands : Benzamides with flexible substituents (e.g., allyl) show improved pharmacokinetics over rigid analogs. The allyl groups in 2-nitro-N,N-di(allyl)benzamide may enhance blood-brain barrier penetration compared to bulkier derivatives .

Physicochemical Properties

  • Stability : Nitro groups may confer photolytic instability, whereas fluorine or methoxy substituents enhance stability .

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